Coniine hydrochloride Coniine hydrochloride
Brand Name: Vulcanchem
CAS No.: 555-92-0
VCID: VC21323823
InChI: InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m0./s1
SMILES: CCCC1CCCCN1.Cl
Molecular Formula: C8H18ClN
Molecular Weight: 163.69 g/mol

Coniine hydrochloride

CAS No.: 555-92-0

Cat. No.: VC21323823

Molecular Formula: C8H18ClN

Molecular Weight: 163.69 g/mol

* For research use only. Not for human or veterinary use.

Coniine hydrochloride - 555-92-0

CAS No. 555-92-0
Molecular Formula C8H18ClN
Molecular Weight 163.69 g/mol
IUPAC Name (2S)-2-propylpiperidine;hydrochloride
Standard InChI InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m0./s1
Standard InChI Key JXBWZNQZRWZJIR-QRPNPIFTSA-N
Isomeric SMILES CCC[C@H]1CCCCN1.Cl
SMILES CCCC1CCCCN1.Cl
Canonical SMILES CCCC1CCCCN1.Cl

Chemical Identity and Structural Characteristics

Basic Chemical Information

Coniine hydrochloride is the hydrochloride salt of coniine (C₈H₁₇N), which has the chemical name 2-propylpiperidine. The parent compound coniine exists as optical isomers, with the S-configuration representing (+)-coniine . The hydrochloride salt is formed when the free base coniine is treated with hydrochloric acid, resulting in the protonation of the nitrogen atom in the piperidine ring. This salt formation significantly alters the physical properties of the compound while maintaining its core pharmacological activity.

Structural Properties

The underlying structure of coniine consists of a piperidine ring with a propyl side chain attached at the 2-position. This structural arrangement classifies it among the piperidine alkaloids. The hydrochloride salt maintains this core structure but exists in an ionized form with the nitrogen carrying a positive charge balanced by the chloride counterion. The salt formation significantly impacts the compound's physical properties, particularly its solubility profile and stability.

Physical and Chemical Properties

Comparative Physical Properties

The physical properties of coniine hydrochloride differ significantly from those of the free base. While coniine itself is a colorless liquid with a characteristic mousy odor that solidifies around -2°C and has a boiling point of 133°C, the hydrochloride salt exists in a solid form . The conversion to the salt form stabilizes the compound, making it less prone to the darkening and polymerization that affect the free base upon exposure to light and air.

Solubility Profile

One of the most notable differences between coniine and its hydrochloride salt lies in their solubility profiles. Coniine hydrochloride demonstrates excellent water solubility, making it more suitable for aqueous applications compared to the free base . In contrast, free coniine shows limited water solubility (approximately 1 mL dissolves in 90 mL water) but exhibits good solubility in organic solvents including alcohol, ether, acetone, benzene, and amyl alcohol, with slightly lower solubility in chloroform .

Table 1: Comparative Solubility Profile of Coniine and Its Hydrochloride Salt

SolventConiine HydrochlorideConiine (Free Base)
WaterHighly solubleLimited (1 mL in 90 mL)
AlcoholNot specifiedSoluble
EtherNot specifiedSoluble
AcetoneNot specifiedSoluble
BenzeneNot specifiedSoluble
ChloroformNot specifiedSlightly soluble

Reference Standard Applications

Analytical Standard Characteristics

Pharmacology and Toxicology

Mechanism of Action

The pharmacological activity of coniine hydrochloride is directly related to its parent compound. Coniine functions as a nicotinic acetylcholine receptor antagonist, which leads to inhibition of the nervous system and, in severe cases, respiratory paralysis resulting in death by suffocation in mammals . This mechanism involves a dual pharmacological effect: a nicotine-like action that initially stimulates and subsequently depresses autonomic ganglia, combined with a curare-like effect that paralyzes the motor nerve endings to skeletal muscles .

Stereoselective Potency

A significant aspect of coniine's toxicological profile is the stereoselective difference in potency between its enantiomers. Research has demonstrated that the relative potencies of coniine enantiomers follow a specific rank order: (-)-coniine > (±)-coniine > (+)-coniine . This stereoselective difference in potency has been confirmed in both in vitro studies using TE-671 cells expressing human fetal nicotinic neuromuscular receptors and in vivo mouse bioassays.

Table 2: Comparative Toxicity of Coniine Enantiomers

EnantiomerLD₅₀ in Mice (mg/kg)Relative Potency
(-)-Coniine7.0Highest
(±)-Coniine7.7Intermediate
(+)-Coniine12.1Lowest

These findings, as detailed in research published in Chemical Research in Toxicology, demonstrate a direct correlation between the in vitro potencies and in vivo toxicities of the different coniine enantiomers .

Clinical Manifestations of Toxicity

The toxic effects of coniine-related compounds manifest rapidly, typically within less than three hours of exposure. The clinical presentation includes a progression of symptoms beginning with drowsiness, paresthesias, weakness, and ataxia, accompanied by nausea, profuse salivation, and bradycardia that later transitions to tachycardia . In severe poisoning cases, patients may experience seizures and respiratory arrest. Death typically results from respiratory arrest due to paralysis of respiratory muscles, although central nervous system depression may contribute following very large exposures .

Biosynthetic Origins

Natural Source

Coniine hydrochloride, like its parent compound, is classified as a natural alkaloid . The free base coniine represents the principal toxin of poison hemlock (Conium maculatum L.), a highly poisonous plant in the Apiaceae family . Understanding the natural origins of this compound provides important context for its historical significance and current research applications.

Biosynthetic Pathway

Recent research has provided insights into the biosynthetic pathway of coniine in poison hemlock. Evidence from labeling experiments suggests that coniine biosynthesis may involve a polyketide intermediate formed through the condensation of one acetyl-CoA and three malonyl-CoAs, catalyzed by a polyketide synthase (PKS) . Specifically, research has identified a novel type of PKS (designated CPKS5) in poison hemlock that kinetically favors butyryl-CoA as a starter-CoA in vitro, suggesting that this enzyme catalyzes the synthesis of coniine's carbon backbone from one butyryl-CoA and two malonyl-CoAs .

Synthetic Approaches

Enantioselective Synthesis

The synthesis of optically active coniine has been an area of significant research interest due to the stereoselective differences in potency between enantiomers. Approaches to the asymmetric synthesis of (+)-coniine have been developed, including methods that combine ring-closing metathesis (RCM) with nucleophilic 1,2-addition on SAMP-hydrazones . These synthetic strategies typically involve the establishment of the absolute stereochemistry early in the synthetic sequence, followed by manipulation of functional groups to arrive at the desired piperidine alkaloid structure.

Salt Formation

The conversion of coniine to its hydrochloride salt form represents a standard procedure in alkaloid chemistry. This process typically involves treating the free base with hydrochloric acid under controlled conditions to produce the crystalline salt. The salt formation offers several advantages, including improved stability, enhanced water solubility, and the ability to prepare a solid, crystalline compound from what would otherwise be a liquid alkaloid.

Historical Significance and Contemporary Applications

Historical Context

The historical significance of coniine-related compounds is inseparable from that of poison hemlock. The most famous historical account involves the execution of the philosopher Socrates in 399 BC through the administration of a poison hemlock preparation. This event, documented by Plato, represents one of the earliest recorded cases of hemlock poisoning .

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